Cas no 138-37-4 (4-(Aminomethyl)benzenesulfonamide hydrochloride)
4-(Aminomethyl)benzenesulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)benzenesulfonamide hydrochloride
- 4-Aminomethylbenzenesulfonamide hydrochloride
- Homosulfamine Hydrochloride
- Mafenide hydrochloride
- 4-Aminomethylbenzenesulfonamide, HCl
- Mafenide (hydrochloride)
- Mafenide Hcl
- 4-Homosulfanilamide,Mafenide,Marfanil
- α-Amino-p-toluenesulfonamide Hydrochloride
- masudin
- morfanil
- MARFANIL
- MAFENIDE
- LABOTEST-BB LTBB000725
- MARFANIL HYDROCHLORIDE
- sulfamylonhydrochloride
- MAFENIDEHCL
- LABOTEST-BB LT00454465
- Homosulfamine
- Emilene hydrochloride
- Sulfamylon hydrochloride
- Sulfbenzamine hydrochloride
- 4-Homosulfanilamide hydrochloride
- Mesudin hydrochloride
- Ambamide hydrochloride
- Mesudrin hydrochloride
- Neofamid hydrochloride
- Homosulfanilamide hydrochloride
- Maphenide hydrochloride
- p-Aminomethy
- Alpha-Amino-p-Toluenesulfonamide Hydrochloride
-
- MDL: MFCD00013005
- Inchi: 1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
- InChI Key: SIACJRVYIPXFKS-UHFFFAOYSA-N
- SMILES: Cl[H].S(C1C([H])=C([H])C(C([H])([H])N([H])[H])=C([H])C=1[H])(N([H])[H])(=O)=O
Computed Properties
- Exact Mass: 222.02300
- Monoisotopic Mass: 222.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 94.6
Experimental Properties
- Melting Point: 263°C
- Boiling Point: 382°Cat760mmHg
- Flash Point: 184.8 °C
- PSA: 94.56000
- LogP: 3.07610
- Merck: 13,5671
- FEMA: 2205
4-(Aminomethyl)benzenesulfonamide hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 42/43
- Safety Instruction: S22-S36/37-S45
- RTECS:XT5425000
-
Hazardous Material Identification:
- Toxicity:LD50 in rats, mice (mg/kg): 1170, 900 i.v. (Skulan, Hoppe)
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Safety Term:S22;S36/37;S45
- Risk Phrases:R42/43
4-(Aminomethyl)benzenesulfonamide hydrochloride Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-(Aminomethyl)benzenesulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0522-250G |
Homosulfamine Hydrochloride |
138-37-4 | >98.0%(HPLC)(N) | 250G |
¥3,100.00 | 2022-06-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88140-5g |
Mafenide hydrochloride |
138-37-4 | 5g |
¥106.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88140-1g |
Mafenide hydrochloride |
138-37-4 | 1g |
¥66.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88140-100g |
Mafenide hydrochloride |
138-37-4 | 100g |
¥736.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88140-25g |
Mafenide hydrochloride |
138-37-4 | 25g |
¥276.0 | 2021-09-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57300-50mg |
Mafenide hydrochloride |
138-37-4 | 98% | 50mg |
¥449.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1026-25 mg |
Mafenide hydrochloride |
138-37-4 | 99.53% | 25mg |
¥685.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1026-1 mL * 10 mM (in DMSO) |
Mafenide hydrochloride |
138-37-4 | 99.53% | 1 mL * 10 mM (in DMSO) |
¥228.00 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157038-100g |
4-(Aminomethyl)benzenesulfonamide hydrochloride |
138-37-4 | >98.0%(HPLC) | 100g |
¥810.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157038-1g |
4-(Aminomethyl)benzenesulfonamide hydrochloride |
138-37-4 | >98.0%(HPLC) | 1g |
¥31.90 | 2023-09-02 |
4-(Aminomethyl)benzenesulfonamide hydrochloride Suppliers
4-(Aminomethyl)benzenesulfonamide hydrochloride Related Literature
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Utsab Manna,Rajdip Roy,Abhishek Dutta,Nabanita Roy Org. Biomol. Chem. 2023 21 2375
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5. 170. Chemotherapeutic agents of the sulphone type. Part II. Sulphones related to benzamidine and benzylamineA. T. Fuller,I. M. Tonkin,James Walker J. Chem. Soc. 1945 633
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 4-(Aminomethyl)benzenesulfonamide hydrochloride
4-(Aminomethyl)benzenesulfonamide hydrochloride (CAS No. 138-37-4): A Comprehensive Overview
The compound 4-(Aminomethyl)benzenesulfonamide hydrochloride, identified by its CAS number 138-37-4, is a significant chemical entity with diverse applications in pharmaceutical and biochemical research. This introduction delves into the compound's properties, synthesis, and recent advancements in its utilization within the scientific community.
Chemical Structure and Properties
The molecular structure of 4-(Aminomethyl)benzenesulfonamide hydrochloride consists of a benzene ring substituted with a sulfonamide group and an aminomethyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it particularly useful for various biochemical assays. The presence of both amine and sulfonamide functional groups imparts unique reactivity, enabling its participation in multiple chemical transformations.
Synthesis and Production
The synthesis of 4-(Aminomethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-formylbenzenesulfonamide with ammonia or ammonium hydroxide, followed by reduction to yield the aminomethyl derivative. The final step involves converting the free base into its hydrochloride salt through treatment with hydrochloric acid. This synthetic route has been optimized for high yield and purity, ensuring its suitability for industrial and laboratory-scale applications.
Pharmaceutical Applications
In recent years, 4-(Aminomethyl)benzenesulfonamide hydrochloride has garnered attention for its potential in drug development. Its structural features make it a valuable intermediate in the synthesis of various pharmacologically active compounds. For instance, researchers have explored its use in developing novel sulfonamide-based antibiotics and anti-inflammatory agents. The sulfonamide moiety is particularly recognized for its ability to interact with biological targets, enhancing the efficacy of therapeutic agents.
Recent Research Findings
A significant area of research focuses on the compound's role in modulating enzyme activity. Studies have demonstrated that derivatives of 4-(Aminomethyl)benzenesulfonamide hydrochloride can inhibit specific enzymes involved in metabolic pathways, offering potential benefits in treating metabolic disorders. Additionally, researchers have investigated its effects on cellular signaling pathways, revealing promising results in the development of anti-cancer therapies. These findings underscore the compound's versatility and its potential to contribute to advancements in medicinal chemistry.
Biochemical Studies
The biochemical properties of 4-(Aminomethyl)benzenesulfonamide hydrochloride have been extensively studied to understand its interactions with biological molecules. Researchers have employed various spectroscopic techniques to elucidate its binding mechanisms with proteins and enzymes. These studies have provided insights into how the compound can be tailored to enhance binding affinity and selectivity, which are critical factors in drug design.
Industrial and Commercial Uses
Beyond pharmaceutical applications, 4-(Aminomethyl)benzenesulfonamide hydrochloride finds utility in industrial processes as a chemical intermediate. Its stability under various conditions makes it suitable for use in manufacturing processes that require precise chemical control. Furthermore, its role in synthesizing specialty chemicals has been explored, contributing to advancements in materials science and industrial chemistry.
The future of research on 4-(Aminomethyl)benzenesulfonamide hydrochloride appears promising, with ongoing studies aimed at expanding its applications. Efforts are underway to develop new derivatives with enhanced pharmacological properties, potentially leading to more effective therapeutic agents. Additionally, interdisciplinary approaches combining chemistry, biology, and computer-aided drug design are expected to accelerate the discovery of novel applications for this compound.
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